molecular formula C11H17NO3 B8255474 5-(2-Ethoxyethoxy)-2-methoxyaniline

5-(2-Ethoxyethoxy)-2-methoxyaniline

Cat. No.: B8255474
M. Wt: 211.26 g/mol
InChI Key: XYZGPBWXZZHTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxyethoxy)-2-methoxyaniline is an aniline derivative featuring a methoxy group at the 2-position and a 2-ethoxyethoxy substituent at the 5-position of the benzene ring. While the provided evidence primarily focuses on its structural analog, 5-(ethylsulfonyl)-2-methoxyaniline, the ethoxyethoxy variant shares a similar scaffold but differs in the electronic and steric properties of its substituents. The 2-ethoxyethoxy group is a polar, flexible ether chain that enhances solubility in organic solvents and may influence pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

IUPAC Name

5-(2-ethoxyethoxy)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-14-6-7-15-9-4-5-11(13-2)10(12)8-9/h4-5,8H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZGPBWXZZHTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyethoxy)-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyaniline.

    Ethoxylation: The 2-methoxyaniline undergoes ethoxylation to introduce the ethoxyethoxy group. This step involves the reaction of 2-methoxyaniline with ethylene oxide in the presence of a base such as sodium hydroxide.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 5-(2-Ethoxyethoxy)-2-methoxyaniline.

Industrial Production Methods

Industrial production of 5-(2-Ethoxyethoxy)-2-methoxyaniline follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the ethoxylation reaction.

    Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethoxy)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

5-(2-Ethoxyethoxy)-2-methoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethoxy)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 5-(2-Ethoxyethoxy)-2-methoxyaniline with structurally related aniline derivatives, emphasizing synthesis, physicochemical properties, and biological relevance.

5-(Ethylsulfonyl)-2-methoxyaniline (CAS 5339-62-8)

  • Structure : Features a sulfonyl group (-SO₂-) at the 5-position instead of the ethoxyethoxy chain.
  • Synthesis : Prepared in four steps from 4-methoxybenzene-1-sulfonyl chloride (1), involving sulfonation, alkylation, nitration, and hydrogenation (59% overall yield) .
  • Pharmacological Role : A critical fragment in 131 bioactive compounds, primarily antitumor agents (e.g., VEGFR2 inhibitors like AAZ, IC₅₀ = 22 nM). The sulfonyl group enhances hydrogen-bonding interactions with kinase receptors .
  • Physicochemical Properties : Fully characterized (¹H/¹³C NMR, IR, MS). Melting point and spectral data are documented .
  • Commercial Status: Discontinued by Sigma-Aldrich; synthesis is now essential for research .

5-(tert-Butyl)-2-methoxyaniline (CAS 3535-88-4)

  • Structure : Substituted with a bulky tert-butyl group at the 5-position.
  • Synthesis : Likely via Friedel-Crafts alkylation or direct substitution.
  • Commercial availability (CymitQuimica) suggests utility in organic synthesis .

5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline (CAS 381216-74-6)

  • Structure : Contains a dichlorobenzimidazole ring at the 5-position.
  • Properties : The electron-withdrawing chlorine atoms and aromatic benzimidazole moiety enhance stability and binding affinity, common in antiviral/antifungal agents. Molecular weight = 308.16 g/mol .
  • Contrast : The rigid benzimidazole group contrasts with the flexible ethoxyethoxy chain, impacting conformational freedom in drug-receptor interactions.

5-Methoxy-2-phenoxyaniline (CAS 76838-72-7)

  • Structure: A phenoxy group at the 2-position instead of methoxy.
  • Properties: The aromatic phenoxy group enables π-π stacking interactions. No pharmacological data are provided, but such structures are common in kinase inhibitors .
  • Synthetic Challenge: Phenoxy groups require careful regioselective substitution, unlike the ethoxyethoxy group’s straightforward alkylation.

5-[(Dimethylamino)methyl]-2-methoxyaniline

  • Structure: A dimethylamino-methyl group at the 5-position.
  • Properties: The basic dimethylamino group increases water solubility at physiological pH. This substituent is prevalent in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
  • Comparison : The ethoxyethoxy group lacks protonation sites, limiting ionic interactions but improving metabolic stability.

Critical Analysis

  • Synthetic Complexity : The ethylsulfonyl derivative requires multi-step synthesis (nitration, reduction), whereas the ethoxyethoxy analog could be synthesized via simpler alkylation .
  • Biological Activity : Sulfonyl and benzimidazole groups show higher target affinity than ethoxyethoxy, likely due to stronger electronic interactions .
  • Safety : Ethoxyethoxy-containing compounds (e.g., DEGEE) require stringent safety protocols to avoid inhalation/skin contact, similar to sulfonyl intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.